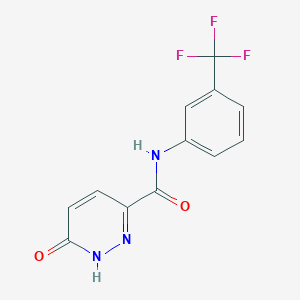

6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or their derivatives . The exact method can vary depending on the specific structures of the reactants and the desired product .Molecular Structure Analysis

The molecular structure of a compound like this would likely include a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to a phenyl ring . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Amides, including compounds like the one you mentioned, can undergo a variety of chemical reactions. These can include hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by factors like the size of the molecule, the types and locations of functional groups, and the presence of any charged atoms .Wissenschaftliche Forschungsanwendungen

MMP 13 Inhibitors

This compound has been used in the design and synthesis of a series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives . These derivatives have shown potent and highly selective activity of inhibiting Matrix metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases such as breast cancer, osteoarthritis, and rheumatoid arthritis .

Treatment of Psoriasis

The over-expression of MMPs, which can be inhibited by this compound, is associated with a number of pathological processes including psoriasis .

Treatment of Multiple Sclerosis

Similarly, the over-expression of MMPs is also associated with multiple sclerosis . Therefore, this compound could potentially be used in the treatment of multiple sclerosis.

Treatment of Osteoarthritis

As mentioned earlier, MMP 13 plays a key role in osteoarthritis . Therefore, this compound could potentially be used in the treatment of osteoarthritis.

Treatment of Rheumatoid Arthritis

MMP 13 is also implicated in rheumatoid arthritis . Therefore, this compound could potentially be used in the treatment of rheumatoid arthritis.

Treatment of Alzheimer’s Disease

The over-expression of MMPs is associated with Alzheimer’s disease . Therefore, this compound could potentially be used in the treatment of Alzheimer’s disease.

Inhibition of Tumor Growth and Metastasis

The over-expression of MMPs is associated with tumor growth and metastasis . Therefore, this compound could potentially be used to inhibit tumor growth and metastasis.

Treatment of Osteoporosis

The over-expression of MMPs is associated with osteoporosis . Therefore, this compound could potentially be used in the treatment of osteoporosis.

Wirkmechanismus

Target of Action

The primary target of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is Matrix Metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases such as breast cancer, osteoarthritis, and rheumatoid arthritis .

Mode of Action

This compound interacts with its target, MMP 13, by inhibiting its activity . The inhibition of MMP 13 is achieved through a novel binding mode characterized by the absence of interactions between the inhibitor and the catalytic zinc . This selective inhibition of MMP 13 is crucial in controlling the degradation of the extracellular matrix, which is a common pathological process in various diseases .

Biochemical Pathways

The inhibition of MMP 13 affects the degradation and repair of the major components of the extracellular matrix of connective tissues . This can influence many physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing . Moreover, it can also impact several pathological processes like psoriasis, multiple sclerosis, osteoarthritis, rheumatoid arthritis, osteoporosis, Alzheimer’s disease, tumor growth, and metastasis .

Pharmacokinetics

It is noted that similar inhibitors, which include a zinc binding group (zbg), show poor pharmacokinetic properties and may cause toxicity resulting from metabolic activation of hydroxylamine . More research is needed to determine the ADME properties of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide.

Result of Action

The result of the action of this compound is the potent and highly selective inhibition of MMP 13 . This leads to the control of the degradation of the extracellular matrix, thereby potentially mitigating the pathological processes associated with its over-expression .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2/c13-12(14,15)7-2-1-3-8(6-7)16-11(20)9-4-5-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINKXPVSMJYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=NNC(=O)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)

![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)